molecular formula C21H19N5O3 B2761285 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 900008-14-2

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide

Cat. No.: B2761285
CAS No.: 900008-14-2
M. Wt: 389.415
InChI Key: PDKMVHDTIGINCH-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-oxo group, a p-tolyl substituent at the 1-position, and a 2-phenoxypropanamide side chain at the 5-position. This scaffold is structurally analogous to kinase inhibitors and anticancer agents, as pyrazolo[3,4-d]pyrimidine cores are known to interact with ATP-binding domains in enzymes like carbonic anhydrases and tyrosine kinases . The compound’s synthesis likely follows routes similar to those reported for related pyrazolopyrimidines, such as condensation reactions involving ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate intermediates, followed by functionalization of the pyrimidine ring .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-8-10-16(11-9-14)26-19-18(12-23-26)21(28)25(13-22-19)24-20(27)15(2)29-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKMVHDTIGINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with p-tolyl isocyanate, followed by the reaction with 2-phenoxypropanoic acid under specific conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways associated with cell growth and survival .

Kinase Inhibition

The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This mechanism affects downstream signaling pathways critical for tumor progression and cell proliferation . Such inhibition has implications for treating various cancers where kinase activity is dysregulated.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro studies on various cancer cell lines demonstrated significant cytotoxicity and potential pathways for therapeutic intervention.
  • Molecular Docking Studies : Computational docking studies have shown favorable interactions between this compound and target proteins involved in cancer progression, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives

a) 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives
  • Structure : Replace the propanamide group with urea.
  • Activity : These derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7). The urea moiety enhances hydrogen bonding with target enzymes like carbonic anhydrase IX, improving selectivity .
  • Comparison : The propanamide group in the target compound may reduce metabolic instability compared to urea derivatives but could compromise binding affinity due to weaker hydrogen-bonding interactions .
b) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
  • Structure : Feature fused triazole rings instead of a pyrimidine-oxo group.
  • Activity : Demonstrated isomerization-dependent bioactivity; e.g., compound 8 (from ) shows altered solubility and enzyme inhibition profiles compared to its isomer 7 .

Chromenone-Pyrazolopyrimidine Hybrids (Patent Example 52, )

  • Structure: Combines pyrazolo[3,4-d]pyrimidine with a chromenone core and fluorophenyl substituents.
  • Activity : These hybrids (e.g., Example 52) exhibit enhanced tumor-selective cytotoxicity due to fluorinated aromatic groups improving membrane permeability .
  • Comparison: The target compound’s phenoxy group may offer moderate lipophilicity but lacks the fluorinated aromaticity that enhances bioavailability in patented analogues .

Anticancer Efficacy

  • Target Compound : Predicted to inhibit carbonic anhydrase IX (CA IX) based on structural similarity to ’s urea derivatives. However, its IC₅₀ is expected to be higher than urea analogues due to the propanamide’s reduced hydrogen-bonding capacity .
  • Urea Derivatives: Show 70–80% tumor growth inhibition in xenograft models at 50 mg/kg doses, attributed to CA IX suppression and hypoxia-selective action .

Kinase Inhibition

  • Pyrazolo[3,4-d]pyrimidines: Known JAK2/STAT3 inhibitors. The p-tolyl group in the target compound may enhance hydrophobic interactions with kinase pockets, similar to imatinib’s benzamide moiety .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Urea Derivatives Chromenone Hybrids
Molecular Weight ~420 g/mol (estimated) 380–450 g/mol 550–600 g/mol
LogP ~3.2 (moderate lipophilicity) 2.8–3.5 4.1–4.8 (high lipophilicity)
Solubility Low (amide group) Moderate (urea polarity) Very low (fluorinated groups)
Metabolic Stability High (amide resistance) Moderate Low (chromenone oxidation)

Key Research Findings and Limitations

  • Synthetic Challenges : The target compound’s propanamide side chain requires precise coupling conditions to avoid isomerization, a common issue in pyrazolopyrimidine chemistry .
  • Therapeutic Potential: While less potent than urea derivatives, its stability may favor prolonged in vivo efficacy. However, low solubility may limit oral bioavailability .
  • Patent Landscape: Fluorinated derivatives () dominate recent patents, suggesting that the target compound’s non-fluorinated structure may lag in innovation .

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with p-tolyl isocyanate .
  • Reaction with 2-phenoxypropanoic acid under specific conditions using solvents like dimethylformamide (DMF) and appropriate catalysts to facilitate the process .

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant in vitro cell growth inhibitory activities, suggesting their potential as antitumor agents. For instance, studies have shown that these compounds can selectively inhibit cancer cell lines, demonstrating their efficacy in targeting tumor growth .

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. This compound may act as an enzyme inhibitor or modulator of receptor activity, which can lead to various biological effects including anti-cancer and anti-inflammatory properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class. Below is a summary of relevant findings:

StudyCompoundActivityFindings
Pyrazolo[3,4-d]pyrimidine analoguesAntitumorInhibitory effects on various cancer cell lines were observed.
Related pyrazolo compoundsEnzyme inhibitionDemonstrated potential as enzyme inhibitors in biochemical assays.
Pyrazole derivativesAntimicrobialShowed significant antimicrobial activity against various pathogens.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazole derivatives with carbonyl sources (e.g., urea or thiourea) under reflux in polar solvents like DMSO or acetonitrile .

  • Substituent Introduction : Introduce the p-tolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) . Attach the phenoxypropanamide side chain through acylation using activated esters (e.g., NHS esters) in the presence of triethylamine as a base .

  • Optimization : Control temperature (60–100°C) and pH (neutral to slightly basic) to minimize side reactions. Use catalysts like Pd(PPh₃)₄ for coupling reactions to enhance yield (70–85%) .

    • Data Table : Common Reaction Conditions
StepSolventCatalystTemp (°C)Yield (%)
Core FormationDMSONone8065–75
p-Tolyl SubstitutionAcetonitrilePd(PPh₃)₄10070–85
AcylationTHFTriethylamine6075–80

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm; pyrazolo[3,4-d]pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?

  • Methodology :

  • Substituent Variation : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding affinity. Modify the phenoxy group with alkyl chains to optimize lipophilicity (logP ~2.5–3.5) .

  • Biological Assays : Test kinase inhibition (e.g., EGFR, VEGFR) via ATP-competitive assays. Use IC₅₀ values to rank derivatives .

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase active sites. Prioritize derivatives with ΔG < -8 kcal/mol .

    • Data Table : Example SAR Data (Hypothetical)
DerivativeR₁ (p-Tolyl)R₂ (Phenoxy)IC₅₀ (nM)
ParentCH₃OPh120
Derivative AClOPh45
Derivative BCF₃OCH₂CH₃28

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies under uniform conditions (e.g., 10% FBS, 37°C, 48h incubation). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance. Cross-validate with proteomics to confirm target engagement .

Q. What strategies are effective in resolving low solubility during in vivo studies?

  • Methodology :

  • Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability. Monitor plasma concentrations via LC-MS/MS .
  • Prodrug Design : Introduce phosphate esters at the carbonyl group for improved aqueous solubility (>5 mg/mL) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology :

  • Advanced NMR : Perform 2D experiments (COSY, HSQC) to assign overlapping signals. Compare with computational predictions (Gaussian DFT) .
  • Crystallography : Obtain single-crystal X-ray data to resolve structural ambiguities (e.g., conformation of the phenoxy group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.